molecular formula C10H12O3 B1346572 2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 2211-94-1

2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No. B1346572
CAS RN: 2211-94-1
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenoxy)methyl]oxirane” is an organic compound with the molecular formula C10H12O31. It is used in the synthesis of other compounds and in industrial processes2.



Synthesis Analysis

The synthesis of “2-[(4-Methoxyphenoxy)methyl]oxirane” involves various chemical reactions. However, specific details about the synthesis process are not readily available from the search results.



Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxyphenoxy)methyl]oxirane” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms1. The exact structure can be represented by the SMILES notation: COC1=CC=C(C=C1)OCC2CO23.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[(4-Methoxyphenoxy)methyl]oxirane” are not clearly mentioned in the search results. However, oxiranes, in general, are known to undergo reactions such as ring-opening, polymerization, and substitution.



Physical And Chemical Properties Analysis

“2-[(4-Methoxyphenoxy)methyl]oxirane” is a solid at 20 degrees Celsius3. It has a molecular weight of 180.20 g/mol3. The compound has a topological polar surface area of 31 Ų3.


Scientific Research Applications

Electrochromic Enhancement of Polymer Films

A study by Zhang et al. (2014) focused on the electrochromic properties of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, utilizing a derivative similar to "2-[(4-Methoxyphenoxy)methyl]oxirane." The introduction of hydroxymethyl or ethylene oxide groups significantly improved the electrochromic properties, resulting in high contrast ratios, low switching voltages, and fast response times, which are desirable for smart window applications and low-energy displays (Zhang et al., 2014).

Synthesis and Fungicidal Activity of Eugenol-Derived Compounds

Lima et al. (2022) described the synthesis of eugenol-fluorinated triazole derivatives with enhanced fungicidal activity, starting from a compound structurally similar to "2-[(4-Methoxyphenoxy)methyl]oxirane." These derivatives demonstrated significant inhibitory activity against fungal pathogens, offering potential for the development of new fungicides (Lima et al., 2022).

Antioxidant and Antilipase Activity of Synthetic Analogs

A study by Santos et al. (2018) investigated the antioxidant and antilipase activities of methyl chavicol and its synthetic analogue, emphasizing the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and lipid metabolism (Santos et al., 2018).

Polymer Synthesis via Ring-Opening Polymerization

Merlani et al. (2015) explored the ring-opening polymerization of a 2,3-disubstituted oxirane leading to polyethers with carbonyl–aromatic π-stacked structures. This research contributes to the development of polymers with unique optical and electronic properties, relevant for advanced material applications (Merlani et al., 2015).

Anticorrosive Properties of Aromatic Epoxy Monomers

Dagdag et al. (2019) conducted a study on the anticorrosive behavior of aromatic epoxy monomers, including compounds similar to "2-[(4-Methoxyphenoxy)methyl]oxirane," demonstrating their effectiveness in protecting carbon steel against corrosion in acidic environments. This highlights the potential application of these monomers in coatings and protective materials (Dagdag et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation3. Safety measures include wearing protective gloves, eye protection, and face protection. If it comes in contact with the skin or eyes, it should be washed off with plenty of water3.


Future Directions

The future directions for “2-[(4-Methoxyphenoxy)methyl]oxirane” are not explicitly mentioned in the search results. However, given its use in the synthesis of other compounds and in industrial processes, it may continue to be a subject of research and development in the field of organic chemistry2.


Please note that this information is based on the available search results and may not cover all aspects of “2-[(4-Methoxyphenoxy)methyl]oxirane”. For a more detailed analysis, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305536
Record name 4-Methoxyphenyl glycidyl ether
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenoxy)methyl]oxirane

CAS RN

2211-94-1
Record name 4-Methoxyphenyl glycidyl ether
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Record name Benzene, 1-(2,3-epoxypropoxy)-4-methoxy-
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Record name 2211-94-1
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Record name 2211-94-1
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Record name 4-Methoxyphenyl glycidyl ether
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Record name 2,3-epoxypropyl 4'-methoxyphenyl ether
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Record name 2-[(4-Methoxyphenoxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

A solution of NaOH (0.35 g) in 10 mL of water was added to a mixture of 4-methoxyphenol (1.10 g, 8.5 mmol) and epichlorohydrin (0.80 mL, 10.2 mmol). The mixture was heated at 100° C. for 3 h. After cooling, the mixture is taken up with AcOEt (50 mL). The organic phase was separated, washed with brine, dried over Na2SO4 and evaporated under reduced pressure. The crude residue was chromatographed (Petroleum ether/AcOEt, 4:1, as eluent) to afford pure compound in 48% yield. 1H NMR (CDCl3): δ 2.73-2.75 (m, 1H), 2.89 (app t, 1H), 3.31-3.36 (m, 1H), 3.76 (s, 3H), 3.88-3.93 (m, 1H), 4.14-4.20 (m, 1H), 6.81-6.88 (m, 4H).
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methoxyphenol (1.0 g, 8.0 mmol) and epichlorohydrin (3.7 g, 40.0 mmol) were dissolved in acetone (20 mL). K2CO3 (2.2 g, 16.0 mmol) was added and the mixture was heated at 70° C. for 24 h. The reaction mixture was concentrated in vacuo. The residue was dissolved 100 mL of EtOAc, washed with 100 mL water, dried over MgSO4 and filtered. The mixture was evaporated to dryness and the residue was purified using column chromatography (2:1, hexane:ethyl acetate) to afford compound 6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AA Aghekyan, GG Mkryan, GS Melikyan… - Russian Journal of …, 2023 - Springer
The alkylation of (4-fluorophenyl)acetonitrile with dibrompentane and 2,2'-dichlorodiethyl ether gave the corresponding nitriles, which were reduced with lithium aluminium hydride to …
Number of citations: 0 link.springer.com
PJ Cossar, JR Baker, N Cain… - Royal Society Open …, 2018 - royalsocietypublishing.org
The flow coupling of epichlorohydrin with substituted phenols, while efficient, limits the nature of the epoxide available for the development of focused libraries of β-amino alcohols. This …
Number of citations: 15 royalsocietypublishing.org
X Tian, X Hu, W Zhao, P Wu, Y Wu, X Xie… - Inorganic Chemistry …, 2023 - pubs.rsc.org
The incorporation of high-density and easily accessible Lewis acid sites is of great significance to obtain high catalytic activity in the CO2 cycloaddition reaction of epoxides. …
Number of citations: 0 pubs.rsc.org
HD Hansen, E Lacivita, P Di Pilato, MM Herth… - European Journal of …, 2014 - Elsevier
In the search for a novel serotonin 7 (5-HT 7 ) receptor PET radioligand we synthesized and evaluated a new series of biphenylpiperazine derivatives in vitro. Among the studied …
Number of citations: 26 www.sciencedirect.com
D Dong, X Tian, P Wu, J Wang, J Huang… - Journal of Materials …, 2022 - pubs.rsc.org
Copper-oxo clusters have been of great interest due to their fascinating structures and potential applications. However, it was difficult to construct copper clusters using conjugated …
Number of citations: 1 pubs.rsc.org
X Chen - 2019 - rdw.rowan.edu
Cyanopyrrolidines and beta-Amino alcohols are molecular scaffolds that are highly found in commercially available drugs. We developed a multi-step synthetic method to form a novel …
Number of citations: 0 rdw.rowan.edu
M Zhang, A Bagán, D Martínez, E Barroso, X Palomer… - Molecules, 2023 - mdpi.com
Targeting growth differentiation factor 15 (GDF15) is a recent strategy for the treatment of obesity and type 2 diabetes mellitus (T2DM). Here, we designed, synthesized, and …
Number of citations: 6 www.mdpi.com
J Qin - 2019 - archiv.ub.uni-marburg.de
Asymmetric transition-metal catalysis constitutes one of the most powerful strategies to construct non-racemic chiral molecules. This thesis deals with enantioselective catalysis of chiral-…
Number of citations: 3 archiv.ub.uni-marburg.de
A Cusak - 2009 - search.proquest.com
The temporary silicon-tethered ring closing metathesis sequence represents an important cross-coupling reaction for the formation of medium-sized unsymmetrical silaketals. These …
Number of citations: 4 search.proquest.com
L Min, G Wu, M Liu, W Gao, J Ding, J Chen… - The Journal of …, 2016 - ACS Publications
Using Se powder as the selenating reagent, the copper-catalyzed double C–Se cross-coupling of aryl iodides, epoxides, and elemental selenium has been developed. This strategy …
Number of citations: 40 pubs.acs.org

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